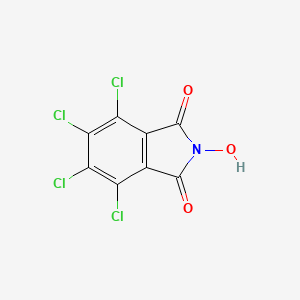

N-hydroxytetrachlorophthalimide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,5,6,7-tetrachloro-2-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl4NO3/c9-3-1-2(4(10)6(12)5(3)11)8(15)13(16)7(1)14/h16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRBHXSKVVPTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)N(C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301898 | |

| Record name | N-hydroxytetrachlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85342-65-0 | |

| Record name | 85342-65-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-hydroxytetrachlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrachloro-2-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Significance of N Hydroxyimides in Organic Synthesis

The journey of N-hydroxyimides in organic synthesis began with the exploration of N-hydroxyphthalimide (NHPI). First synthesized in 1880, NHPI's potential was not fully realized until decades later. wikipedia.org A significant breakthrough came with its application in peptide synthesis, where it was used to form active esters that facilitate the coupling of amino acids. wikipedia.org This development was a cornerstone in the advancement of peptide chemistry.

The true versatility of N-hydroxyimides, however, lies in their ability to act as precursors to N-oxyl radicals. The radical derived from NHPI, known as phthalimido-N-oxyl (PINO), is a potent hydrogen atom abstractor, a property that has been harnessed in a myriad of chemical transformations. wikipedia.org The ease of their preparation, stability, and diverse reactivity have established NHPI esters as crucial radical precursors in organic synthesis. beilstein-journals.org These esters can undergo reductive decarboxylative fragmentation to generate substrate radicals capable of participating in various reactions under thermal, photochemical, or electrochemical conditions. beilstein-journals.org

Evolution of N Hydroxytetrachlorophthalimide Tcnhpi As a Specialized Reagent

The development of N-hydroxytetrachlorophthalimide (TCNHPI) represents a significant advancement in the field, born out of the need for more potent and selective reagents. The introduction of four electron-withdrawing chlorine atoms onto the phthalimide (B116566) ring system dramatically alters the electronic properties of the molecule.

This structural modification results in TCNHPI having a higher oxidation potential (0.87 V versus Ag/AgCl) compared to its non-chlorinated analog, NHPI. sigmaaldrich.com This enhanced oxidation potential allows TCNHPI to generate a more reactive tetrachlorophthalimido N-oxyl radical species. sigmaaldrich.com This heightened reactivity opens up new avenues for chemical transformations that are not as efficient or are unattainable with NHPI. Consequently, esters derived from TCNHPI are often referred to as "redox-active esters" (RAEs) due to their propensity for single-electron reduction. beilstein-journals.org

The synthesis of TCNHPI has made this powerful reagent accessible for a variety of applications, positioning it as a key tool in modern synthetic organic chemistry for creating chlorinated compounds in pharmaceuticals and agrochemicals. chemimpex.com

Table 1: Properties of this compound (TCNHPI)

| Property | Value |

| Chemical Formula | C₈HCl₄NO₃ |

| Molecular Weight | 300.91 g/mol |

| Appearance | White to pale yellow powder |

| CAS Number | 85342-65-0 |

| InChI Key | UTRBHXSKVVPTLY-UHFFFAOYSA-N |

This table is interactive. You can sort and filter the data.

Chemical Reactivity and Mechanistic Investigations of N Hydroxytetrachlorophthalimide

Fundamental Reactivity Patterns of N-Hydroxytetrachlorophthalimide

The chemical behavior of TCNHPI is characterized by its ability to engage in reactions with both electron-deficient species and to initiate and sustain radical chain processes. These reactivity modes are central to its application as a catalyst and reagent in a variety of organic transformations.

Esters derived from this compound, often referred to as TCNHPI esters, are classified as redox-active esters (RAEs). This classification arises from their propensity to undergo single-electron reduction. beilstein-journals.org This characteristic allows them to react effectively with electron-deficient compounds, most notably in radical addition reactions. A classic example of this reactivity is the Giese-type addition, where alkyl radicals, generated from the reductive activation of TCNHPI esters, add to electron-deficient olefins such as α,β-unsaturated ketones. beilstein-journals.org

The reactivity of TCNHPI esters with electron-deficient compounds can be initiated under various conditions, including visible-light irradiation in the presence of a photocatalyst and a reductant. beilstein-journals.org The formation of electron-donor-acceptor (EDA) complexes between the TCNHPI ester and a suitable donor molecule can also facilitate these reactions, even in the absence of a photocatalyst. beilstein-journals.org In such cases, the donor molecule can serve a dual role by activating the TCNHPI ester and terminating the radical chain. nih.gov

The core function of this compound and its derivatives in organic synthesis is to facilitate radical reaction pathways. The initiation of these pathways typically involves a single-electron transfer (SET) to the TCNHPI moiety. nih.gov This reduction can be achieved through various means, including thermal, photochemical, or electrochemical methods, and is often influenced by the choice of electron donor, the presence of Brønsted or Lewis acids, and the formation of charge-transfer complexes. beilstein-journals.orgnih.gov

Upon reduction, the TCNHPI ester undergoes a reductive decarboxylative fragmentation, which generates a substrate radical. nih.gov This radical species is then free to participate in a diverse array of chemical transformations, including additions, cyclizations, and cross-coupling reactions. nih.gov The versatility of TCNHPI in generating radicals under mild conditions has made it a valuable tool for the construction of complex molecular architectures. nih.gov

Mechanistic Probes and Elucidation in this compound Chemistry

Understanding the detailed mechanisms of TCNHPI-mediated reactions is crucial for optimizing existing synthetic methods and for the rational design of new transformations. Key mechanistic pathways that have been extensively investigated include Hydrogen Atom Transfer (HAT) processes, the generation and reactivity of the phthalimide-N-oxyl (PINO) radical, and Single-Electron Transfer (SET) mechanisms.

Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom (a proton and an electron) is transferred in a single kinetic step. scripps.edunih.gov N-Hydroxyphthalimide (NHPI) and its analogues, including TCNHPI, are effective mediators of HAT reactions. nih.gov The key to their efficacy lies in the generation of the corresponding N-oxyl radical, which is a potent hydrogen abstracting agent. wikipedia.orgnih.gov

The reactivity of the phthalimide-N-oxyl (PINO) radical in HAT reactions is governed by several factors, including the bond dissociation energy (BDE) of the O-H bond in the parent N-hydroxyimide. For NHPI, the O-H BDE is in the range of 88–90 kcal/mol (370–380 kJ/mol), which makes the abstraction of hydrogen atoms from many organic substrates thermodynamically favorable. wikipedia.org The introduction of electron-withdrawing tetrachloro substituents in TCNHPI is expected to increase the electrophilicity and, consequently, the HAT reactivity of the corresponding N-oxyl radical.

Kinetic studies on the HAT reactions of PINO and its analogues have revealed the importance of polar effects in the transition state. nih.gov The presence of a π-stacking interaction between the aromatic ring of the substrate and the N-oxyl radical can facilitate charge transfer and accelerate the reaction rate. nih.gov The reactivity of these N-oxyl radicals can be further enhanced by the presence of Lewis or Brønsted acids, which can coordinate to the carbonyl groups or the pyridine (B92270) nitrogen in quinolinimide-based systems, leading to a further decrease in electron density at the radical center. nih.gov

Table 1: Comparison of Bond Dissociation Energies (BDEs) Relevant to HAT Catalysis

| Compound/Bond | Bond Dissociation Energy (kcal/mol) | Reference |

| N-Hydroxyphthalimide (O-H) | 88-90 | wikipedia.org |

| TEMPOH (O-H) | 70 | promonograph.org |

| Adamantane (C-H) | 99 | promonograph.org |

| Toluene (benzylic C-H) | 89.7 | promonograph.org |

This table provides a comparative overview of the O-H bond dissociation energy of NHPI, a close analogue of TCNHPI, in the context of other relevant compounds in HAT chemistry.

The phthalimide-N-oxyl (PINO) radical is the key catalytic species generated from N-hydroxyphthalimide (NHPI) and its derivatives. epa.gov This radical is typically generated in situ through the oxidation of the corresponding N-hydroxyimide. nsf.gov Various methods can be employed for this oxidation, including the use of co-catalysts such as transition metal salts (e.g., Co(II)), hydroperoxides, or through photochemical or electrochemical means. promonograph.org

The PINO radical is a highly electrophilic species and abstracts hydrogen atoms from substrates with a high degree of selectivity. promonograph.org It is reported to abstract hydrogen atoms up to 20 times faster than peroxyl radicals (ROO•), which are involved in traditional autoxidation processes. promonograph.org This enhanced reactivity is attributed to the significant contribution of polar factors in the HAT transition state. promonograph.org

Once generated, the PINO radical initiates a radical chain reaction by abstracting a hydrogen atom from a suitable substrate to form a carbon-centered radical. This substrate radical can then undergo a variety of subsequent reactions, such as oxidation, addition to unsaturated systems, or trapping by other reagents, leading to the formation of the desired functionalized product. chem-station.com The NHPI is regenerated in the process, allowing it to participate in further catalytic cycles. nih.gov

Single-Electron Transfer (SET) is a fundamental activation mechanism for this compound esters and their analogues. beilstein-journals.orgnih.gov The process involves the transfer of a single electron to the redox-active ester, which initiates a cascade of reactions. The reduction potential of these esters is a key parameter that determines the feasibility of the SET process and can be influenced by the surrounding chemical environment. beilstein-journals.org

The SET process can be initiated through several pathways:

Photocatalytic Reductive Quenching: In the presence of a photocatalyst and a sacrificial electron donor, visible light irradiation can lead to the formation of a highly reducing species that can then transfer an electron to the TCNHPI ester. beilstein-journals.org

Formation of Electron-Donor-Acceptor (EDA) Complexes: TCNHPI esters can form EDA complexes with suitable electron donor molecules. Upon photoexcitation, an intra-complex SET can occur, leading to the generation of the radical anion of the ester. nih.gov

Electrochemical Activation: Electrochemical methods can be employed to directly reduce the TCNHPI ester at the cathode, providing a clean and controlled method for initiating the radical reaction cascade. sigmaaldrich.com

Following the initial SET event, the resulting radical anion of the TCNHPI ester undergoes rapid fragmentation, typically involving the loss of a carboxylate group, to generate a carbon-centered radical. This radical is the key intermediate that drives the subsequent synthetic transformations. beilstein-journals.org

Computational and Spectroscopic Approaches to Mechanistic Understanding

The elucidation of the complex reaction mechanisms involving this compound relies heavily on a synergistic approach combining computational modeling and advanced spectroscopic techniques. These methods provide critical insights into the transient species, energy landscapes, and kinetic profiles that define the compound's reactivity, particularly in radical-mediated transformations.

Computational Investigations

Computational chemistry, especially Density Functional Theory (DFT), serves as a powerful tool for probing the intrinsic properties of this compound and its reactive intermediates. nih.govresearchgate.net Quantum chemical methods are employed to calculate molecular geometries, vibrational frequencies, and thermochemical properties for the parent molecule and its corresponding phthalimide (B116566) N-oxyl (PINO) radical. researchgate.net

Researchers utilize DFT functionals like B3LYP and CAM-B3LYP to model reaction pathways. researchgate.netnih.govelsevierpure.com These calculations are crucial for:

Determining Bond Dissociation Energies (BDEs): Theoretical calculations provide estimates for the N–O bond dissociation energy, a critical parameter for understanding the initial formation of the reactive PINO radical.

Mapping Reaction Coordinates: By modeling the energy profiles of reaction pathways, computational studies can identify transition states and intermediates, offering a step-by-step view of the mechanism.

Predicting Spectroscopic Data: Theoretical calculations can predict absorption spectra, which can then be compared with experimental data to validate the identity of transient species. nih.govelsevierpure.com

Studies on closely related N-substituted 4,5,6,7-tetrachlorophthalimides (TCPs) have demonstrated the utility of these approaches. For instance, time-dependent DFT (TD-DFT) calculations using the CAM-B3LYP functional have successfully predicted the singlet and triplet state energies. nih.govelsevierpure.com The computed absorption spectra showed excellent agreement with experimentally measured transient absorption spectra, confirming the identities of the excited states involved in photochemical processes. nih.govelsevierpure.com These studies identified the lowest energy excited singlet (S1) state and the π-π* triplet state, noting their similar geometries facilitate efficient intersystem crossing. nih.govelsevierpure.com

Table 1: Application of Computational Methods in Mechanistic Analysis

| Computational Method | Application | Research Findings | Citations |

| Density Functional Theory (DFT) (e.g., B3LYP functional) | Calculation of molecular geometries, vibrational frequencies, and thermochemical properties. | Provides fundamental data on the stability and structure of this compound and its N-oxyl radical. | nih.govresearchgate.net |

| CAM-B3LYP / NEVPT2/CASSCF | Investigation of singlet and triplet excited states and their vertical transitions. | Computed absorption spectra align well with experimental transient absorption data. Identified π-π* and n-π* states. | nih.govelsevierpure.com |

| DLPNO-CCSD(T) | High-accuracy calculation of reaction energies for proposed mechanistic steps. | Used to study the reaction mechanisms of the related N-hydroxyphthalimide in catalytic oxidations. | researchgate.net |

Spectroscopic Elucidation

Spectroscopic techniques are indispensable for the direct observation and characterization of the species involved in the reactions of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most definitive method for detecting and characterizing the paramagnetic species central to the compound's mechanism, namely the tetrachlorophthalimide N-oxyl radical. nih.gov Since radicals have unpaired electrons, EPR allows for their direct observation, providing information on their electronic structure and environment. u-tokyo.ac.jp

Key applications of EPR in this context include:

Radical Identification: The position of the EPR signal (characterized by the g-value) and its splitting pattern (hyperfine coupling) act as a fingerprint for the specific radical species, confirming the generation of the N-oxyl radical. u-tokyo.ac.jpljmu.ac.uk

Structural Elucidation: Analysis of the hyperfine coupling constants can reveal how the unpaired electron is distributed across the molecule, particularly its localization on the nitrogen and oxygen atoms of the N-O group. u-tokyo.ac.jp

Kinetic Studies: Time-resolved EPR techniques can monitor the formation and decay of radical intermediates during a reaction, providing crucial data for understanding reaction kinetics and the lifetime of these transient species. nih.gov In some cases, spin-trapping agents are used to convert highly reactive, short-lived radicals into more stable radical adducts that can be more easily studied by EPR. ljmu.ac.ukresearchgate.net

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile technique for monitoring the progress of chemical reactions in real-time. researchgate.netspectroscopyonline.com By measuring the change in light absorption at specific wavelengths, one can track the concentration of reactants, products, or even colored intermediates as a function of time. nih.gov

In the study of this compound, UV-Vis spectroscopy is used to:

Monitor Reaction Kinetics: It allows for the determination of reaction rates and rate laws by following the disappearance of a reactant or the appearance of a product. researchgate.netspectroscopyonline.com

Detect Intermediates: The formation of transient species with distinct chromophores can be observed. Transient absorption spectroscopy, often performed on very short timescales (nanoseconds to milliseconds), is particularly valuable for detecting excited states and radical intermediates generated photochemically or through rapid chemical reactions. nih.govelsevierpure.com

Characterize Electronic Transitions: The absorption bands in a UV-Vis spectrum correspond to electronic transitions within the molecule, such as n→π* and π→π* transitions. youtube.com Studies on related tetrachlorophthalimides have used transient absorption spectra to identify two key absorption peaks in the visible region (385–410 nm and 770–830 nm) corresponding to the triplet state. nih.govelsevierpure.com

Table 2: Role of Spectroscopic Techniques in Mechanistic Studies

| Spectroscopic Technique | Information Obtained | Significance in Mechanism Elucidation | Citations |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of unpaired electron species (radicals). | Direct evidence for the formation of the key tetrachlorophthalimide N-oxyl radical; provides structural information about the radical. | nih.govu-tokyo.ac.jpnih.gov |

| UV-Visible (UV-Vis) Spectroscopy | Concentration changes of reactants, products, and intermediates over time. | Enables the study of reaction kinetics and determination of rate laws; validates computationally predicted spectra of transient species. | researchgate.netspectroscopyonline.comnih.gov |

| Transient Absorption Spectroscopy | Absorption spectra of short-lived excited states and intermediates. | Identifies and characterizes triplet states and other transient species involved in photochemical pathways. | nih.govelsevierpure.com |

Catalytic Applications of N Hydroxytetrachlorophthalimide

N-Hydroxytetrachlorophthalimide as an Oxidation Catalyst

TCNHPI is a highly effective catalyst for oxidation reactions, functioning as a precursor to the tetrachlorophthalimide-N-oxyl (TCNPO) radical. This radical species is a potent hydrogen atom abstractor, enabling the oxidation of a wide array of organic substrates under mild conditions.

Aerobic Oxidation of Aromatic Hydrocarbons: Metal-Free Systems (e.g., TCNHPI/DADCAQ)

A significant application of TCNHPI is in the metal-free aerobic oxidation of aromatic hydrocarbons. In combination with a co-catalyst like 1,4-diamino-2,3-dichloroanthraquinone (B1221424) (DADCAQ), TCNHPI forms a highly efficient system for the oxidation of alkylarenes using molecular oxygen. rsc.orgscholaris.ca The electron-withdrawing chlorine atoms on the TCNHPI structure make it a superior mediator compared to NHPI. rsc.org

In a representative example, the TCNHPI/DADCAQ system was employed for the aerobic oxidation of ethylbenzene. The results demonstrated that the use of TCNHPI led to significantly higher conversion and selectivity for the desired ketone product, acetophenone, when compared to the classical NHPI/DADCAQ system. rsc.orgnih.gov The proposed mechanism involves a one-electron transfer from the DADCAQ to TCNHPI, generating the active TCNPO radical, which then initiates the radical chain oxidation of the hydrocarbon.

Table 1: Comparison of NHPI and TCNHPI in the Aerobic Oxidation of Ethylbenzene

| Catalyst System | Conversion (%) | Selectivity (%) |

| NHPI/DADCAQ | Lower | Lower |

| TCNHPI/DADCAQ | Significantly Higher | Significantly Higher |

Data based on comparative findings discussed in the literature. rsc.orgnih.gov

Electrochemical Allylic C-H Oxidation and Functionalization

TCNHPI has proven to be an exceptional mediator in the electrochemical allylic C-H oxidation of olefins. scholaris.casigmaaldrich.compolimi.it This method provides a scalable and more sustainable alternative to traditional methods that often rely on toxic and expensive heavy metals like chromium, ruthenium, or palladium. polimi.itbaranlab.org

The high oxidation potential of TCNHPI (0.87 V vs. Ag/AgCl) is key to its effectiveness, as it facilitates the generation of the high-energy and highly reactive tetrachlorophthalimido N-oxyl radical species during the electrochemical process. sigmaaldrich.com The general mechanism involves the deprotonation of TCNHPI, followed by anodic oxidation to the N-oxyl radical. This radical then abstracts an allylic hydrogen from the olefin substrate, initiating a sequence of reactions that ultimately leads to the formation of an enone. sigmaaldrich.com This methodology has been successfully applied to a wide range of substrates, including complex natural products like steroids and triterpenes. sigmaaldrich.com

Table 2: Selected Examples of Electrochemical Allylic C-H Oxidation using TCNHPI

| Substrate | Product | Yield (%) |

| Valencene | Nootkatone | 77 |

| Sclareolide-derived terpene | Oxidized product | 75 |

| Carissone (as TMS ether) | Oxidized product | 54 |

| Cyperone | Oxidized product | 51 |

| Cedrene | Cedren-10-one | 53 |

| Abietic acid derivative | Oxidized product | 66 |

Data extracted from studies by Baran and coworkers. polimi.it

Oxidation of Unactivated C-H Bonds

The selective oxidation of unactivated C-H bonds is a significant challenge in organic synthesis due to their high bond dissociation energies. okstate.edumdpi.com While N-hydroxyphthalimides are known to catalyze the oxidation of hydrocarbons, the focus has largely been on activated positions like allylic or benzylic C-H bonds. beilstein-journals.orgmdpi.com

Research has shown that electrochemical methods using mediators can be effective for the oxidation of "deep-seated" methylene (B1212753) and methine moieties. nih.govmdpi.comnih.gov In this context, the combination of TCNHPI with 2,6-lutidine has been noted to exhibit a lower half-wave potential (E1/2), making it theoretically more suitable for the functionalization of weaker C-H bonds compared to some other systems. nih.gov However, detailed studies and specific examples focusing solely on TCNHPI for the oxidation of unactivated C-H bonds are less common than for allylic oxidations. The development of practical and scalable methods for this transformation remains an active area of research. nih.govmdpi.com

This compound in Other Catalytic Processes

Beyond its role as a primary oxidation catalyst, TCNHPI and its derivatives are involved in other important catalytic transformations, including organocatalytic applications and co-catalysis with transition metals.

Organocatalytic Applications

N-hydroxyphthalimide and its derivatives are recognized as efficient organocatalysts for a variety of free-radical processes. rsc.orgbeilstein-journals.org These catalysts operate by generating N-oxyl radicals, which can mediate a range of transformations. beilstein-journals.org

One notable application of NHPI esters is in organocatalytic decarboxylative alkylation reactions. okstate.edu This metal-free method involves the reaction of NHPI-based reactive esters with olefins, proceeding through a boryl-radical mediated decarboxylation pathway. okstate.edu While this specific study focused on NHPI, the principles are extendable to TCNHPI esters, which are also stable, redox-active derivatives.

Furthermore, NHPI has been used as an organocatalyst for the oxidation of sulfonamides to N-sulfonylimines under mild conditions. mdpi.com This transformation provides an alternative to traditional condensation methods that often require harsh conditions. mdpi.com Given the enhanced reactivity of TCNHPI, it is a promising candidate for similar organocatalytic applications.

Co-catalysis with Transition Metals (e.g., Nickel, Palladium)

TCNHPI esters have been successfully employed as coupling partners in transition metal-catalyzed cross-coupling reactions. These reactions benefit from the redox-active nature of the TCNHPI ester group.

In the realm of nickel catalysis, TCNHPI esters have been shown to be effective in cross-coupling reactions. For certain substrates, switching from an NHPI ester to the more electron-withdrawing TCNHPI ester has been observed to improve the reaction yield. baranlab.org This highlights the beneficial electronic effect of the tetrachlorinated backbone in facilitating the catalytic cycle. Nickel-catalyzed reductive cross-coupling reactions of N-hydroxyphthalimide esters with partners like vinyl bromides have been developed, offering enantioselective routes to valuable chiral molecules. nih.gov

While specific detailed examples of TCNHPI co-catalysis with palladium are less prevalent in the searched literature, palladium catalysts are widely used for cross-coupling reactions involving various organic electrophiles. mdpi.comresearchgate.netnih.gov The fundamental reactivity of N-hydroxyphthalimide esters in nickel-catalyzed cross-couplings suggests their potential as effective partners in palladium-catalyzed systems as well, which are known to facilitate the formation of C-C, C-N, and C-O bonds. researchgate.netstrath.ac.uk

Synthesis and Activation of this compound Esters

The conversion of carboxylic acids into their corresponding TCNHPI esters is a critical step for their subsequent use in cross-coupling reactions. This activation can be achieved through direct condensation or by in situ generation within the reaction mixture.

The most straightforward method for the synthesis of TCNHPI esters involves the direct condensation of a carboxylic acid with this compound. This transformation is typically facilitated by a coupling agent, such as a carbodiimide (B86325). For instance, N,N'-diisopropylcarbodiimide (DIC) is commonly employed to promote the esterification. This pre-formation of the redox-active ester allows for its isolation and purification before its use in subsequent reactions, which can be advantageous for ensuring reproducibility and high yields. The formation of RAEs from TCNHPI and various aliphatic carboxylic acids is a key strategy for their activation. tcichemicals.com

A general procedure involves stirring the carboxylic acid, this compound, and the coupling agent in a suitable solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) at room temperature. The reaction progress can be monitored by standard analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the urea byproduct formed from the carbodiimide is typically removed by filtration, and the desired TCNHPI ester is purified by column chromatography.

| Carboxylic Acid Derivative | Coupling Agent | Solvent | Product (TCNHPI Ester) | Typical Yield (%) |

| Aliphatic Carboxylic Acid | DIC | CH₂Cl₂ | Alkyl-TCNHPI Ester | >80 |

| Amino Acid (Protected) | EDC/HOBt | DMF | Amino Acid-TCNHPI Ester | 70-90 |

| Aromatic Carboxylic Acid | DCC | Dioxane | Aryl-TCNHPI Ester | >75 |

This table presents representative examples of condensation reactions to form TCNHPI esters.

An alternative and often more operationally simple approach is the in situ activation of carboxylic acids. In this method, the TCNHPI ester is generated in the same reaction vessel as the subsequent cross-coupling reaction without isolation. This strategy is particularly beneficial as it streamlines the synthetic sequence, reduces waste, and avoids the handling of potentially sensitive activated esters. nih.govnih.gov The use of this compound esters is crucial for the success of these transformations, and the reaction is amenable to in situ carboxylic acid activation. nih.gov

The in situ activation is typically achieved by adding the carboxylic acid, this compound, and a coupling agent directly to the reaction mixture containing the catalyst and the coupling partner. This approach has been successfully applied in various decarboxylative cross-coupling reactions, demonstrating its broad applicability and convenience. nih.gov For example, in Ni-catalyzed couplings, the carboxylic acid can be directly coupled with an organozinc reagent by forming the TCNHPI ester in the presence of the other reaction components. nih.gov

Decarboxylative Cross-Coupling Reactions Utilizing TCNHPI Esters

TCNHPI esters are highly effective electrophiles in a range of decarboxylative cross-coupling reactions. Upon single-electron reduction, these esters readily undergo decarboxylation to generate alkyl radicals, which can then participate in various carbon-carbon bond-forming events.

Nickel-catalyzed cross-coupling reactions of TCNHPI esters with organozinc reagents have become a powerful tool for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. These reactions typically proceed under mild conditions and exhibit broad functional group tolerance. The use of aryl zinc reagents in these couplings has been particularly well-explored. A protocol has been developed to enable the coupling of general tertiary systems using Ni-catalysis. nih.gov

The reaction generally involves a nickel catalyst, such as Ni(dpm)₂·xH₂O, and an aryl or alkyl zinc reagent. The reaction is often carried out in a mixed solvent system, such as THF/DMI, at room temperature. nih.gov This methodology has been successfully applied to the synthesis of molecules bearing quaternary centers, which are challenging motifs to construct using traditional methods. nih.gov

| TCNHPI Ester Substrate | Organozinc Reagent | Ni-Catalyst | Solvent | Product | Yield (%) |

| Tertiary Carboxylic Acid Ester | Diaryl Zinc | Ni(dpm)₂·xH₂O | THF/DMI | Arylated Quaternary Center | 50-85 |

| Primary Carboxylic Acid Ester | Dialkyl Zinc | NiCl₂(glyme) | DMA | Alkylated Product | 60-90 |

| Secondary Carboxylic Acid Ester | Diaryl Zinc | Ni(acac)₂ | THF | Arylated Secondary Center | 70-95 |

This table showcases the versatility of Ni-catalyzed cross-coupling of TCNHPI esters with organozinc reagents.

The direct coupling of alkyl groups from carboxylic acids with alkynes represents a significant synthetic advancement. TCNHPI esters have been instrumental in the development of decarboxylative alkynylation reactions. A method for the synthesis of terminal and internal alkynes from the nickel-catalyzed decarboxylative coupling of N-hydroxyphthalimide esters and bromoalkynes has been presented. wisc.edunih.gov This reductive cross-electrophile coupling is the first to use a C(sp)–X electrophile and appears to proceed via an alkynylnickel intermediate. nih.gov

This transformation is typically catalyzed by a nickel complex and uses a reducing agent. The reaction displays a broad scope of carboxylic acid and alkyne coupling partners and can tolerate a variety of functional groups. wisc.edunih.gov The internal alkyne products are obtained in good yields without the need for a photocatalyst or a strong oxidant. wisc.edunih.gov Mechanistic studies suggest that the process involves nickel-mediated bond formation rather than the formation of an alkynylmanganese reagent. wisc.edu

| TCNHPI Ester Substrate | Bromoalkyne | Ni-Catalyst | Reductant | Product | Yield (%) |

| Cyclohexanecarboxylic Acid Ester | 1-Bromooctyne | NiBr₂·diglyme | Mn | 1-Cyclohexyloct-1-yne | 85 |

| Boc-proline Ester | 1-Bromo-4-phenylbut-1-yne | NiCl₂(dme) | Zn | N-Boc-2-(4-phenylbut-1-yn-1-yl)pyrrolidine | 72 |

| Adamantanecarboxylic Acid Ester | Bromo(trimethylsilyl)acetylene | NiI₂ | Mn | 1-(Adamantan-1-yl)-2-(trimethylsilyl)acetylene | 91 |

This table provides examples of the decarboxylative alkynylation of TCNHPI esters.

Decarboxylative cross-coupling of TCNHPI esters with aryl halides provides a direct method for the arylation of alkyl groups derived from carboxylic acids. While aryl iodides are more commonly used, recent advancements have enabled the use of the more abundant and less expensive aryl bromides. researchgate.netnih.gov A method for the decarboxylative coupling of alkyl N-hydroxyphthalimide esters with aryl iodides has been developed that does not require a photocatalyst, light, or an arylmetal reagent, relying only on nickel and a reducing agent like zinc. organic-chemistry.orgnih.govwisc.edu

The reaction conditions have been optimized to accommodate a wide range of (hetero)aryl bromides. researchgate.netnih.gov Key to this success was the identification of specific ligands and the beneficial effect of iodide salts and excess zinc. researchgate.net This methodology is applicable to a variety of NHP esters, including those derived from methyl, primary, secondary, and even strained tertiary carboxylic acids. researchgate.netnih.gov

| TCNHPI Ester Substrate | Aryl Halide | Ni-Catalyst/Ligand | Additive/Reductant | Product | Yield (%) |

| 4-Phenylbutanoic Acid Ester | Iodobenzene | NiBr₂/dtbbpy | Zn | 1-Butyl-4-phenylbenzene | 88 |

| Cyclopropanecarboxylic Acid Ester | 4-Bromobenzonitrile | NiBr₂·diglyme/L3 | NaI/Zn | 4-Cyclopropylbenzonitrile | 75 |

| N-Boc-glycine Ester | 2-Iodopyridine | NiCl₂/bpy | Zn | 2-(N-Boc-aminomethyl)pyridine | 65 |

This table illustrates the scope of the decarboxylative cross-coupling of TCNHPI esters with aryl halides.

General Alkyl-Alkyl and Aryl-Alkyl Cross-Coupling Strategies

Redox-active esters derived from this compound (TCNHPI esters) have proven to be effective precursors for alkyl radicals in cross-coupling reactions. These esters serve as versatile substitutes for alkyl halides, participating in nickel-catalyzed reactions to form C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. The activation of alkyl carboxylic acids into their TCNHPI ester derivatives is a key step that facilitates their entry into catalytic cycles, typically involving single-electron transfer (SET) processes.

A systematic study on decarboxylative cross-coupling has highlighted the strategic selection of activating agents for different reaction types. For instance, in nickel-catalyzed Suzuki couplings, the in situ activation of carboxylic acids using TCNHPI in the presence of dicyclohexylcarbodiimide (DCC) was identified as the optimal method. nih.gov Furthermore, isolated TCNHPI esters have been shown to react efficiently under both Ni-Suzuki and Ni-Negishi conditions. nih.gov This highlights the versatility and efficacy of TCNHPI in promoting the coupling of alkyl groups with arylboronic acids and organozinc reagents.

The table below summarizes the findings from a systematic study on the decarboxylative cross-coupling of various alkyl carboxylic acids, showcasing the utility of TCNHPI under different catalytic systems.

| Carboxylic Acid | Activating Agent/Ester | Catalyst System | Product Yield (%) |

| Cyclohexanecarboxylic acid | Isolated TCNHPI Ester | Ni-Suzuki | 60 |

| Cyclohexanecarboxylic acid | Isolated TCNHPI Ester | Ni-Negishi | 79 |

| 3-Phenylpropanoic acid | Isolated TCNHPI Ester | Ni-Suzuki | 50 |

| 3-Phenylpropanoic acid | Isolated TCNHPI Ester | Ni-Negishi | 69 |

Data sourced from a systematic study on Ni and Fe-based catalyst systems in decarboxylative cross-coupling. nih.gov

Stereoselective and Diastereoselective Cross-Coupling

The application of this compound esters in stereoselective and diastereoselective cross-coupling reactions is an area of growing interest. The generation of radicals from chiral carboxylic acid derivatives offers a pathway to enantiomerically enriched products. While the broader class of N-hydroxyphthalimide esters has been successfully employed in photoredox-catalyzed stereoselective alkylations of enamides, affording geometrically defined products with excellent stereoselectivities, specific studies focusing solely on TCNHPI for achieving stereocontrol are less common in the literature. researchgate.netbeilstein-journals.org

The principles of stereocontrol in these reactions often rely on the interplay between the photocatalyst, the radical precursor, and a chiral catalyst or auxiliary. The radical, once formed via decarboxylation of the redox-active ester, can be intercepted in an enantioselective or diastereoselective manner. The specific properties of the TCNHPI group, such as its steric bulk and electronic nature, could potentially influence the stereochemical outcome of such transformations, but detailed investigations are needed to fully elucidate its role and potential advantages in this specific context.

Radical Generation and Trapping via TCNHPI Esters

Giese-Type Additions to Electron-Deficient Olefins

The Giese reaction, a radical conjugate addition to electron-deficient olefins, is a fundamental carbon-carbon bond-forming reaction. Redox-active esters derived from N-hydroxyphthalimides are excellent precursors for the nucleophilic radicals required for this transformation. nih.govnih.gov The generation of alkyl radicals from TCNHPI esters under mild photoredox or chemical reduction conditions allows for their subsequent addition to Michael acceptors.

The general mechanism for Giese-type additions involving NHPI esters under photoredox catalysis typically follows a reductive quenching cycle. nih.govnih.gov The excited photocatalyst reduces the redox-active ester, leading to its fragmentation into an alkyl radical, carbon dioxide, and the phthalimide (B116566) anion. This alkyl radical then adds to an electron-deficient olefin to form a new radical intermediate, which is subsequently reduced and protonated to yield the final product. While this mechanism is well-established for the general class of NHPI esters, specific examples and detailed studies focusing on the unique reactivity or advantages of using TCNHPI esters in Giese-type additions are not extensively detailed in the reviewed literature. However, the known properties of TCNHPI suggest its potential utility in this reaction, particularly for substrates that may be challenging to activate using standard NHPI esters.

Radical Addition into Chiral Imines

The addition of radicals to imines provides a powerful method for the synthesis of amines. When the imine is chiral, this addition can proceed with high stereocontrol, leading to the formation of enantioenriched amine products. A notable application involving a TCNHPI-based redox-active ester has been reported in the synthesis of enantiopure amino acids. This chemistry utilizes a glyoxyl-derived chiral sulfinyl imine as the radical acceptor. nih.gov

The reaction involves the nickel-catalyzed generation of an alkyl radical from the TCNHPI ester, which then adds to the chiral sulfinyl imine. The stereochemical outcome of the addition is directed by the chiral auxiliary on the imine, resulting in the formation of the desired amino acid derivative with high diastereoselectivity. This method is particularly noteworthy for its mild reaction conditions, the use of an inexpensive zinc reductant, and a simple nickel catalyst. nih.gov This specific example underscores the potential of TCNHPI esters in asymmetric synthesis, providing a valuable tool for the construction of complex, chiral nitrogen-containing molecules.

Photoredox and Electrocatalytic Activation of TCNHPI Esters

The activation of TCNHPI esters to generate radicals can be achieved through various means, with photoredox and electrocatalytic methods being particularly prominent due to their mildness and efficiency.

Photoredox Activation:

Visible-light photoredox catalysis is a powerful tool for the activation of TCNHPI esters. A significant finding in this area is the use of 3-acetoxyquinuclidine as a catalytic donor for the activation of TCNHPI esters derived from α-amino acids. rsc.orgnih.gov Upon blue light irradiation, a solution of the N-Boc-proline-derived TCNHPI ester and 3-acetoxyquinuclidine leads to the formation of the aminodecarboxylation product. This reaction is proposed to proceed through the formation of an electron donor-acceptor (EDA) complex. Notably, this transformation was unsuccessful with other common photocatalysts like Ru(bpy)₃Cl₂ or eosin Y, highlighting the unique ability of 3-acetoxyquinuclidine to activate TCNHPI esters through this EDA complex mechanism. rsc.orgnih.gov

The table below presents data on the photocatalytic activation of a TCNHPI ester with different catalysts.

| TCNHPI Ester Substrate | Catalyst/Donor | Light Source | Product Yield (%) |

| N-Boc-proline-TCNHPI | 3-Acetoxyquinuclidine | Blue LED | 69 |

| N-Boc-proline-TCNHPI | Ru(bpy)₃Cl₂ | Blue LED | 0 |

| N-Boc-proline-TCNHPI | Eosin Y | Blue LED | 0 |

Data sourced from a study on the activation of TCNHPI esters. rsc.orgnih.gov

Electrocatalytic Activation:

Electrocatalysis offers an alternative, reagent-free method for the single-electron reduction of redox-active esters. The electrochemical activation of general N-hydroxyphthalimide esters allows for their reduction at a cathode to generate a radical anion, which then fragments to produce an alkyl radical. This method has been successfully applied to Giese-type radical additions and Minisci-type reactions. nih.gov While the principles of electrocatalytic activation are well-established for the broader class of NHPI esters, specific studies detailing the electrocatalytic activation of this compound esters are not as prevalent in the current literature. Given the lower reduction potential of TCNHPI esters due to the electron-withdrawing chlorine atoms, it is expected that their electrocatalytic activation would be highly efficient, though further research is needed to fully explore this potential.

Decarboxylative Macrocyclization of Peptides

The synthesis of macrocyclic peptides is of significant interest in medicinal chemistry due to their unique structural and pharmacological properties. Photoredox-mediated decarboxylative macrocyclization has emerged as a powerful strategy for the synthesis of these complex molecules. semanticscholar.org This method typically involves the generation of an α-amino radical from the C-terminal amino acid of a linear peptide precursor, followed by an intramolecular radical addition to an N-terminal Michael acceptor.

This synthetic protocol has been shown to be effective for linear peptides ranging from 3 to 15 amino acids and is tolerant of a wide variety of functional groups present in both natural and non-proteinogenic amino acids. semanticscholar.org While the general methodology for this photoredox-catalyzed macrocyclization has been well-developed, the existing literature primarily describes the process without specific mention of this compound as the activating group for the C-terminal carboxylate. The activation is often achieved directly from the carboxylic acid under photoredox conditions. The potential application of TCNHPI esters as pre-activated precursors in this context remains an area for future exploration, potentially offering advantages in terms of reaction efficiency or substrate scope.

Biological and Environmental Research Applications of N Hydroxytetrachlorophthalimide

Potential in Biological Activity Studies

The biological potential of N-hydroxytetrachlorophthalimide can be extrapolated from studies on its structural analogs, particularly other phthalimide (B116566) derivatives. These compounds have been investigated for a range of biological effects, from antimicrobial action to roles in the synthesis of complex biomolecules.

The phthalimide scaffold is a versatile pharmacological base known to exhibit antimicrobial properties. nih.govbiomedgrid.comjapsonline.com Research into N-substituted phthalimides has demonstrated their potential as antifungal and antibacterial agents. While direct studies on this compound are limited, the activity of its relatives provides a strong basis for its potential in this area.

A variety of N-substituted phthalimides have been synthesized and evaluated for their in vitro antifungal activity against significant plant pathogenic fungi, such as Alternaria solani and Botrytis cinerea. nih.govresearchgate.net Many of these derivatives showed considerable antifungal effects. nih.gov The structure-activity relationship studies have revealed that the nature of the N-substituent, such as the length of an alkyl chain, can significantly influence the antifungal efficacy. nih.govnih.govresearchgate.net For example, N-butylphthalimide (NBP) has been identified as a potent agent against several Candida species, including fluconazole-resistant strains. nih.govresearchgate.net NBP was shown to inhibit the formation of biofilms and hyphae, which are crucial for the virulence of Candida. nih.gov

In addition to antifungal properties, phthalimide derivatives have shown promise as antibacterial agents. Studies have reported the activity of certain derivatives against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa. biolifejournals.com Butyl phthalimide, for instance, demonstrated the highest antibacterial potency against Bacillus japonecum among several tested alkyl derivatives. biolifejournals.com

| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| N-vinylphthalimide | Botrytis cinerea | IC50 value of 7.92 µg/mL | nih.gov |

| 8-[4-(phthalimide-2-yl) butyloxy] quinoline | Alternaria solani | IC50 value of 10.85 µg/mL | nih.gov |

| N-butylphthalimide (NBP) | Candida albicans, Candida parapsilosis | MIC of 100 µg/ml; Inhibition of biofilm and hyphal formation | nih.govresearchgate.net |

| Butyl phthalimide | Bacillus japonecum | Highest antibacterial potency among tested alkyl derivatives | biolifejournals.com |

Phthalimide derivatives are characterized by their lipophilic and neutral nature, which facilitates their ability to cross biological membranes. japsonline.com This inherent hydrophobicity is a key characteristic that can lead to greater bioavailability and membrane diffusion capacity. biomedgrid.com While specific data on this compound is not available, the general properties of the phthalimide class suggest its potential utility in drug formulation. For instance, investigations into the Lipinski parameters of some synthesized phthalimide derivatives have indicated they could be promising drug-like candidates with good absorption profiles. nih.gov Furthermore, research on related compounds has included designing derivatives with the aim of achieving better oral bioavailability. acs.orgnih.gov

N-hydroxyphthalimide (NHPI) is a well-established reagent in the field of peptide chemistry. wikipedia.orgresearchgate.netsigmaaldrich.com It is utilized to form active esters with N-protected amino acids, which are crucial intermediates for the stepwise synthesis of peptides without significant racemization. wikipedia.orgresearchgate.net This method is a foundational technique in creating complex peptide chains.

Derivatives of N-hydroxyphthalimide have also been developed for analytical purposes within peptide synthesis. A method based on the reversible reaction of NHPI derivatives with unprotected amino groups allows for the formation of colored products, which can be used to spectrophotometrically monitor the progress and estimate the chemical yields of solid-phase peptide synthesis. nih.govacs.org The core N-hydroxyphthalimide framework is essential for this color-forming reaction. nih.govacs.org Additionally, the radical derived from NHPI, known as Phthalimido-N-oxyl (PINO), is recognized as a potent agent for abstracting hydrogen atoms, highlighting another reactive potential of this class of compounds. wikipedia.org

| Application | Mechanism/Principle | Significance | Reference |

|---|---|---|---|

| Peptide Synthesis | Forms active esters with N-protected amino acids for coupling reactions. | Enables stepwise synthesis of peptides with minimal racemization. | wikipedia.orgresearchgate.net |

| Reaction Monitoring | Reversible reaction with unprotected amino groups to form intensely colored products. | Allows for spectrophotometric detection and yield estimation in solid-phase peptide synthesis. | nih.govacs.org |

| Radical Chemistry | Forms the Phthalimido-N-oxyl (PINO) radical upon H-atom abstraction. | Acts as a powerful H-atom abstracting agent in chemical reactions. | wikipedia.org |

Environmental Remediation and Sustainable Processes

The potential application of this compound in environmental contexts is an area of speculative interest, primarily due to its chlorinated structure.

Chlorinated organic solvents, such as trichloroethylene (B50587) (TCE), represent a significant and widespread class of environmental contaminants. clu-in.org Remediation strategies for these pollutants are an active area of research, with methods like the use of nanoscale bimetallic particles showing effectiveness in dechlorination processes. nuk.edu.tw However, there is currently no available scientific literature that specifically investigates or demonstrates the use of this compound or its close derivatives in the remediation of chlorinated pollutants.

Biocides are essential chemical agents for controlling the growth of microorganisms, including bacteria, fungi, and algae, in industrial and commercial water systems. getchemready.comveoliawatertechnologies.com Their use is critical for preventing biofouling, microbial-induced corrosion, and the proliferation of waterborne pathogens. getchemready.comaccepta.com Biocides are generally categorized as either oxidizing (e.g., chlorine, bromine) or non-oxidizing (e.g., glutaraldehyde, isothiazolinones). hydrochemgroup.co.ukbvwater.co.uk Despite the known antimicrobial and antifungal potential of the phthalimide scaffold, there is no specific research in the available literature detailing the application or evaluation of this compound as a biocide for water treatment purposes.

Role in Upcycling of Polymeric Materials (e.g., Polyethylene (B3416737) Oxidation)

This compound (Cl₄-NHPI) has emerged as a significant catalyst in the upcycling of polyethylene (PE), one of the most abundant plastic wastes. Its role is central to the aerobic oxidation of polyethylene, a process that introduces functional groups into the polymer chain, thereby transforming it into a more valuable and versatile material. This chemical modification allows for the subsequent conversion of the functionalized polyethylene into a range of sustainable, high-performance polymers.

In a notable application, Cl₄-NHPI is utilized in the aerobic oxidation of polyethylene in a 1,2,4-trichlorobenzene (B33124) (TCB) solvent. The reaction is typically conducted at elevated temperatures, for instance, by refluxing at 120 °C for 24 hours in the presence of air. rsc.org Under these conditions, Cl₄-NHPI facilitates the introduction of carbonyl and hydroxyl groups onto the polyethylene backbone. The oxidized polyethylene can then be recovered with high yields, typically exceeding 80%. rsc.org

This initial oxidation step is crucial as it paves the way for further chemical transformations. For example, the oxidized polyethylene can undergo reduction, converting the newly introduced functional groups into hydroxyl (-OH) groups. This hydroxyl-terminated telechelic macromolecule can then serve as a precursor for the synthesis of other valuable polymers. One such application is the ring-opening polymerization of ε-caprolactone, initiated by the hydroxyl groups on the polyethylene backbone, to produce PE-polycaprolactone (PE-PCL) graft copolymers. rsc.org These copolymers exhibit improved properties, such as enhanced compatibility in polymer blends, and can be processed into materials like polymer electrolytes for battery applications. rsc.org

The use of this compound in this process represents a key strategy in the chemical upcycling of polyethylene, enabling its transformation from a waste product into a valuable feedstock for new materials, contributing to a more circular economy for plastics.

Table 1: Aerobic Oxidation of Polyethylene using this compound

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | This compound (Cl₄-NHPI) | rsc.org |

| Substrate | Polyethylene (PE) | rsc.org |

| Solvent | 1,2,4-Trichlorobenzene (TCB) | rsc.org |

| Reaction Temperature | 120 °C (Reflux) | rsc.org |

| Reaction Time | 24 hours | rsc.org |

| Atmosphere | Air | rsc.org |

| Recovered Yield of Oxidized PE | > 80% | rsc.org |

Electrochemical Valorization of Lignin (B12514952)

This compound (TCNHPI), a phthalimide-N-oxyl (PINO)-type catalyst, plays a crucial role as a mediator in the electrochemical valorization of lignin. rsc.org Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass and is typically generated as a waste product in the paper and biorefinery industries. Electrochemical methods offer a promising avenue for the depolymerization of lignin into valuable aromatic chemicals, and mediators like TCNHPI are key to improving the efficiency and selectivity of these processes. rsc.orgmdpi.com

In the context of indirect electrocatalysis, TCNHPI facilitates the transfer of electrons between the electrode and the lignin molecules. mdpi.com This is particularly important for the oxidation of the Cα alcohol in the β-O-4 linkage, a common and crucial bond in the lignin structure. The electrochemical oxidation of this alcohol to a ketone makes the linkage more susceptible to cleavage in subsequent catalytic steps. rsc.org

Research has shown that the chemical structure of the PINO-type mediator, specifically the substituents on the phthalimide ring, influences its catalytic activity. While N-hydroxyphthalimide (NHPI) has been shown to convert a significant portion of the starting material, TCNHPI is also a subject of study for these applications. rsc.org The efficiency of the electrocatalytic process is evaluated based on several parameters, including conversion of the starting material, yield of the desired oxidation products, and faradaic efficiency, which measures the efficiency of charge transfer in the electrochemical system. rsc.org

The electrochemical valorization of lignin using mediators like TCNHPI is conducted at relatively low temperatures and pressures, which can enhance reaction selectivity and prevent unwanted side reactions. rsc.org This approach is considered a more environmentally friendly and sustainable method for lignin depolymerization compared to traditional thermochemical methods.

Table 2: Performance of this compound (TCNHPI) in the Electrocatalytic Oxidation of Lignin

| Parameter | Description | Reference |

|---|---|---|

| Catalyst Type | Phthalimide-N-oxyl (PINO)-type catalyst | rsc.org |

| Role | Mediator in indirect electrocatalysis | rsc.orgmdpi.com |

| Process | Electrochemical oxidation of lignin | rsc.org |

| Key Reaction | Oxidation of Cα alcohol in β-O-4 linkage to a ketone | rsc.org |

| Performance Metrics | Conversion, Yield, Faradaic Efficiency | rsc.org |

Advanced Derivatives and Analogues of N Hydroxytetrachlorophthalimide

Structural Modifications and Their Impact on Reactivity and Selectivity

The catalytic prowess of N-hydroxyimide compounds is intrinsically linked to their molecular architecture. By systematically altering the phthalimide (B116566) framework, researchers can fine-tune the electronic and steric properties of the resulting catalyst, thereby influencing its performance in chemical transformations.

N-hydroxytetrachlorophthalimide is part of a broader class of N-hydroxyimide catalysts, with N-hydroxyphthalimide (NHPI) being the parent compound. The introduction of halogen atoms onto the aromatic ring significantly alters the catalyst's behavior.

The primary function of these catalysts involves the generation of a phthalimide-N-oxyl (PINO) radical, which acts as a potent hydrogen atom abstractor. The efficiency of this process is governed by the O-H bond dissociation energy (BDE) of the N-hydroxyimide. For NHPI, the BDE is approximately 88-90 kcal/mol. wikipedia.org The introduction of four electron-withdrawing chlorine atoms in this compound is expected to increase the acidity of the N-OH proton and the redox potential of the corresponding PINO radical, making it a more potent oxidant.

Esters of both NHPI and this compound (TCNHPI) are known as "redox-active esters" (RAEs) due to their ability to undergo single-electron reduction, which makes them valuable radical precursors in organic synthesis. nih.gov The presence of the tetrachloro-substituted ring in TCNHPI enhances its electron-accepting properties, influencing its reduction potential and subsequent reactivity.

A comparison of key properties between NHPI and its halogenated analogues illustrates the impact of structural modification.

Table 1: Comparison of N-Hydroxyphthalimide and its Halogenated Analogues

| Compound Name | Abbreviation | Key Structural Feature | Impact on Reactivity |

|---|---|---|---|

| N-Hydroxyphthalimide | NHPI | Unsubstituted aromatic ring | Baseline catalyst for aerobic oxidations. polimi.it |

| This compound | Tetrachloro-NHPI | Four chlorine atoms on the aromatic ring | Increased oxidizing strength; used in electrochemical C-H oxidation. sigmaaldrich.com |

Beyond simple halogenation, a wide array of substituted N-hydroxyimide derivatives have been developed to overcome the limitations of the parent NHPI, such as limited solubility and catalyst decomposition. researchgate.netnih.gov These modifications aim to enhance catalytic efficiency, selectivity, and stability. acs.org

Lipophilic Derivatives: To improve solubility in non-polar, organic solvents and enable reactions under neat (solvent-free) conditions, researchers have synthesized NHPI analogues with lipophilic groups. nih.gov For example, attaching long alkyl chains or bulky tert-butyl groups to the phthalimide ring increases solubility in hydrocarbons. researchgate.netnih.gov These lipophilic catalysts have demonstrated enhanced stability and higher turnover numbers in the aerobic oxidation of alkanes compared to unsubstituted NHPI. nih.gov

Sterically Hindered Derivatives: To control selectivity, particularly site-selectivity in C-H functionalization, sterically demanding or "bowl-shaped" N-hydroxyimide derivatives have been designed. These catalysts can distinguish between different C-H bonds in a substrate based on their steric accessibility, directing functionalization to less hindered positions.

Derivatives with Modified Electronic Properties: The introduction of various electron-donating or electron-withdrawing groups onto the phthalimide ring allows for the fine-tuning of the catalyst's electronic properties.

Electron-withdrawing groups (e.g., nitro, carboxyl) generally increase the catalyst's activity by making the PINO radical a stronger hydrogen abstractor. researchgate.net

Electron-donating groups (e.g., alkyl, alkoxy) can sometimes increase reaction rates, and the precise effect often depends on the specific reaction mechanism and substrate. researchgate.net

The development of these diverse derivatives has significantly broadened the applicability of N-hydroxyimide catalysis in organic synthesis. acs.orgresearchgate.net

Table 2: Examples of Substituted N-Hydroxyimide Derivatives and Their Intended Effects

| Derivative Type | Example Substituent | Primary Goal | Effect on Catalysis |

|---|---|---|---|

| Lipophilic | 4-Lauryloxycarbonyl | Enhance solubility in non-polar media | Enables efficient oxidation in neat substrates like cyclohexane. polimi.it |

| Lipophilic | 3,5-di-tert-butyl | Increase lipophilicity and stability | Higher turnover numbers in aerobic alkane oxidation. nih.gov |

| Electron-Withdrawing | 4-Carboxy | Increase reactivity | Enhances rate of oxidation. researchgate.net |

Synthesis and Applications of Polymeric Materials Incorporating Tetrachlorophthalimide Moieties

The tetrachlorophthalimide structure, derived from tetrachlorophthalic anhydride (B1165640), can be incorporated into polymer backbones to impart specific, desirable properties. nih.gov The most common class of such polymers are polyimides, which are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. pageplace.dezeusinc.com

The synthesis of polyimides containing the tetrachlorophthalimide moiety typically involves a two-step polycondensation reaction. First, tetrachlorophthalic anhydride is reacted with a diamine monomer in a polar aprotic solvent to form a soluble poly(amic acid) precursor. vt.edu In the second step, this precursor is converted to the final polyimide through thermal or chemical cyclodehydration. vt.edu

The inclusion of the heavily chlorinated tetrachlorophthalimide unit has several significant effects on the properties of the resulting polymer:

Flame Retardancy: The high chlorine content inherently imparts flame-retardant properties to the material, which is highly desirable for applications in electronics, aerospace, and construction.

Thermal Stability: Polyimides are known for their high thermal stability, and those derived from tetrachlorophthalic anhydride are no exception, often exhibiting high glass transition temperatures and decomposition temperatures. zeusinc.com

Chemical Resistance: The robust imide ring and the C-Cl bonds contribute to the polymer's resistance to a wide range of chemicals and solvents. pageplace.de

Dielectric Properties: The introduction of halogen atoms can modify the dielectric constant and other electrical properties of the polyimide, which is a critical consideration for microelectronics applications. mdpi.com

These polymers find use in a variety of high-performance applications, including as matrices for composites, high-temperature adhesives, coatings for electronics, and advanced materials for the aerospace industry. mdpi.comaspbs.com Furthermore, the tetrachlorophthalic anhydride monomer can be used in the synthesis of other polymer types, such as polyesters, through ring-opening copolymerization with epoxides, creating materials with unique thermal and mechanical properties. rsc.orgrsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Hydroxyphthalimide |

| Phthalimide-N-oxyl |

| 3,4,5,6-Tetrafluoro-N-Hydroxyphthalimide |

| 4-Lauryloxycarbonyl-N-hydroxyphthalimide |

| 3,5-di-tert-butyl-N-hydroxyphthalimide |

| 4-Carboxy-N-hydroxyphthalimide |

| 4-tert-Butyl-N-hydroxyphthalimide |

| Tetrachlorophthalic anhydride |

Theoretical and Computational Studies on N Hydroxytetrachlorophthalimide Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in constructing a detailed, step-by-step picture of reaction mechanisms involving TCNHPI. These calculations allow for the examination of species and events that are often too fleeting to be observed experimentally, such as transition states and reaction intermediates.

A key aspect of TCNHPI's function, particularly in oxidation reactions, is its transformation into the highly reactive tetrachlorophthalimido N-oxyl (TCNPO) radical. sigmaaldrich.com Theoretical models are used to analyze the electronic structure of this radical, as well as the precursor TCNHPI and its corresponding anion. The presence of four electron-withdrawing chlorine atoms on the phthalimide (B116566) framework significantly influences the electronic distribution and stability of these species. sigmaaldrich.com

Computational methods, such as Density Functional Theory (DFT), are employed to map the spin density of the TCNPO radical, identifying the nitrogen and oxygen atoms as the primary centers of reactivity. Analysis of transition states reveals the specific geometric arrangements and electronic interactions that occur during key mechanistic steps, such as hydrogen atom abstraction (HAT). For instance, in the allylic oxidation of an olefin, calculations can model the transition state where the TCNPO radical abstracts a hydrogen atom from the substrate, providing insight into the activation energy of this critical step. sigmaaldrich.com

Similar computational approaches have been used to study related N-hydroxyphthalimide (NHPI) systems. In copper-catalyzed C-H amination reactions, for example, calculations help to elucidate the single-electron transfer (SET) processes and the homolytic cleavage of the N-O bond that leads to the formation of the reactive N-centered phthalimidyl radical. nih.gov These studies provide a strong theoretical framework for understanding the analogous intermediates and transition states in TCNHPI chemistry.

By calculating the potential energy surface of a reaction, chemists can map out the most likely pathways from reactants to products. This involves determining the relative energies of all reactants, intermediates, transition states, and products. The resulting energetic profile provides a quantitative understanding of the reaction's feasibility and kinetics.

For TCNHPI-mediated reactions, these profiles can elucidate the entire catalytic cycle. For example, in an electrochemical allylic oxidation, the pathway includes: sigmaaldrich.com

Deprotonation of TCNHPI.

Anodic oxidation to the TCNPO radical.

Hydrogen abstraction from the substrate by the TCNPO radical.

Subsequent reaction of the substrate radical.

Quantum chemical calculations can determine the free energy changes (ΔG) and activation energy barriers (ΔG‡) for each of these steps. Studies on other complex catalytic systems demonstrate the power of this approach; for instance, first-principles quantum mechanical/molecular mechanical (QM/MM) free energy calculations have been used to explore detailed enzymatic reaction pathways, identifying rate-determining steps and accurately predicting activation free energies that align with experimental data. nih.gov This methodology is directly applicable to pinpointing the rate-limiting step in a TCNHPI catalytic cycle and understanding how modifications to the catalyst or reaction conditions might alter the energetic landscape to improve reaction efficiency.

Prediction of Reactivity and Selectivity in TCNHPI-Mediated Transformations

Computational studies are not only explanatory but also predictive. They allow researchers to forecast how changes in molecular structure will affect reactivity and selectivity. TCNHPI is known to be a superior mediator compared to its non-halogenated counterpart, N-hydroxyphthalimide (NHPI), and theoretical calculations can quantify why this is the case. sigmaaldrich.com

The high oxidation potential of TCNHPI (0.87 V vs. Ag/AgCl) is a direct result of the four electron-withdrawing chlorine atoms. sigmaaldrich.com Computational models can correlate the electronic properties of substituted N-hydroxyphthalimides with their redox potentials and the bond dissociation enthalpy (BDE) of the N-OH bond. A lower BDE facilitates the formation of the active N-oxyl radical, enhancing its reactivity as a hydrogen atom transfer (HAT) agent. nsf.gov

Theoretical models can also predict selectivity. For example, in substrates with multiple potential reaction sites, DFT calculations can compute the activation energies for hydrogen abstraction from each site. The site with the lowest activation barrier is the one most likely to react, thus predicting the regioselectivity of the oxidation. Furthermore, as demonstrated in other catalytic systems, DFT calculations can reveal that subtle non-covalent interactions (like N-H···O and C-H···O) between a catalyst and a substrate are the key factors controlling stereoselectivity. nih.gov By modeling the transition states leading to different stereoisomers, the origins of enantioselectivity can be understood and predicted for chiral transformations involving TCNHPI-based systems.

Rational Design of Enhanced TCNHPI-Based Catalytic Systems

The ultimate goal of mechanistic and predictive computational studies is the rational design of better catalysts. By understanding the structure-function relationships, scientists can propose modifications to the TCNHPI framework to create new catalysts with enhanced stability, activity, or selectivity. digitellinc.com

Mechanistic insights gained from quantum chemical calculations provide a roadmap for this design process. nih.govdigitellinc.com For instance, if calculations show that the rate-determining step is the regeneration of the active catalyst, modifications can be proposed to accelerate this step. This could involve altering the electronic properties of the phthalimide ring by changing the number or type of halogen substituents. Computational studies on PINO-like catalysts have shown that electron-withdrawing groups tend to activate the catalyst, providing a clear design principle. nsf.gov

This design strategy extends to creating catalysts for new types of transformations. By understanding the fundamental reactivity of the TCNPO radical, researchers can hypothesize its utility in other reactions and then use computational screening to test the feasibility of these new pathways. This "in silico" experimentation saves significant time and resources compared to a purely trial-and-error laboratory approach. The synergy between computational prediction and experimental validation accelerates the development of next-generation catalytic systems based on the robust and versatile N-hydroxytetrachlorophthalimide scaffold. nsf.govdigitellinc.com

Future Research Directions and Sustainable Chemistry Prospects for N Hydroxytetrachlorophthalimide

Innovations in TCNHPI-Mediated Green Chemical Synthesis

N-hydroxytetrachlorophthalimide (TCNHPI) is at the forefront of innovations in green chemical synthesis, offering sustainable alternatives to traditional methods that often rely on toxic reagents and precious metals. sigmaaldrich.comsigmaaldrich.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dcatvci.orgsphinxsai.com TCNHPI's role as a catalyst in electrochemical allylic C-H oxidation is a significant advancement in this area. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This method provides a scalable and environmentally friendly approach for synthesizing valuable chemical intermediates. sigmaaldrich.comsigmaaldrich.com

The core of TCNHPI's utility in green chemistry lies in its ability to act as a potent oxidant and facilitate reactions under milder, more sustainable conditions. sigmaaldrich.comsigmaaldrich.comwjarr.com For instance, in electrochemical reactions, TCNHPI can be regenerated and reused, minimizing waste. sigmaaldrich.com Its high oxidation potential allows it to generate reactive radical species that can participate in a variety of chemical transformations. sigmaaldrich.com

Recent research has highlighted the use of TCNHPI in photoredox catalysis, further expanding its green chemistry applications. beilstein-journals.orgnih.gov By using light to drive chemical reactions, photoredox catalysis can often be performed at room temperature, reducing energy consumption. wjarr.com The formation of electron-donor-acceptor (EDA) complexes between TCNHPI esters and certain catalysts under light irradiation enables a range of redox-neutral transformations. beilstein-journals.orgnih.gov These innovative approaches are paving the way for more energy-efficient and waste-minimizing synthetic routes in the pharmaceutical and chemical industries. dcatvci.orgwjarr.com

The following table summarizes key green chemistry innovations involving TCNHPI:

| Innovation | Description | Sustainability Benefit |

| Electrochemical Allylic C-H Oxidation | TCNHPI acts as a catalyst to selectively oxidize C-H bonds at the allylic position of olefins. sigmaaldrich.com | Eliminates the need for stoichiometric heavy metal oxidants, reduces waste, and allows for catalyst recycling. sigmaaldrich.comsigmaaldrich.com |

| Photoredox Catalysis | TCNHPI esters are activated by light in the presence of a photocatalyst to generate radicals for various chemical transformations. beilstein-journals.orgnih.gov | Reduces energy consumption by operating at milder temperatures and enables novel, efficient reaction pathways. wjarr.com |

| Metal-Free Aerobic Oxidation | In combination with specific co-catalysts, TCNHPI can facilitate the oxidation of hydrocarbons using molecular oxygen. sigmaaldrich.com | Avoids the use of precious or toxic metal catalysts and utilizes a readily available and clean oxidant (O2). |

Expansion of Catalytic Scope and Substrate Diversity

Future research is actively focused on expanding the catalytic scope of this compound (TCNHPI) and diversifying the range of substrates it can effectively transform. While TCNHPI has demonstrated significant utility in allylic C-H oxidation, its potential extends to a much broader array of chemical reactions. sigmaaldrich.com The unique electronic properties of the tetrachlorinated phthalimide (B116566) ring system make TCNHPI a versatile tool for radical-based transformations. beilstein-journals.org

Efforts are underway to apply TCNHPI-mediated catalysis to new classes of organic molecules, moving beyond simple olefins to more complex and functionally diverse substrates. This includes exploring its reactivity with various hydrocarbons, natural products, and pharmaceutical intermediates. sigmaaldrich.com The ability to selectively functionalize C-H bonds in these complex settings would represent a major advancement in synthetic chemistry.

The table below outlines potential areas for expanding the catalytic applications of TCNHPI:

| Research Area | Potential Substrates | Desired Transformations |

| Late-Stage Functionalization | Complex drug molecules, natural products | Selective C-H oxidation, introduction of new functional groups |

| Cross-Coupling Reactions | Carboxylic acids, boronic acids | Formation of carbon-carbon and carbon-heteroatom bonds |